molecular formula C5H11NO2S B2841761 methyl N-(2-methylsulfanylethyl)carbamate CAS No. 1597572-07-0

methyl N-(2-methylsulfanylethyl)carbamate

Cat. No.: B2841761
CAS No.: 1597572-07-0
M. Wt: 149.21
InChI Key: KXCHHZMZVUHESE-UHFFFAOYSA-N
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Description

Methyl N-(2-methylsulfanylethyl)carbamate, also known as methiocarb, is a broad-spectrum carbamate insecticide. It is widely used in agriculture to control pests on various crops. The compound has the molecular formula C6H13NO2S and a molecular weight of 163.24 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N-(2-methylsulfanylethyl)carbamate can be synthesized through a reaction between methyl isocyanate and 2-methylsulfanylethylamine. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined in precise ratios. The reaction is catalyzed by specific agents to enhance the yield and efficiency of the process. The product is then purified through distillation and crystallization techniques to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

Methyl N-(2-methylsulfanylethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbamate group into amines.

    Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted carbamates

Scientific Research Applications

Methyl N-(2-methylsulfanylethyl)carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to introduce carbamate groups into molecules.

    Biology: Studied for its effects on enzyme inhibition, particularly acetylcholinesterase.

    Medicine: Investigated for potential therapeutic uses in treating parasitic infections.

    Industry: Utilized in the formulation of pesticides and herbicides for agricultural purposes

Mechanism of Action

Methyl N-(2-methylsulfanylethyl)carbamate exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the muscles, which ultimately results in paralysis and death of the pest. The molecular targets include the active site of acetylcholinesterase, where the carbamate group forms a covalent bond with the serine residue .

Comparison with Similar Compounds

Similar Compounds

  • Methyl carbamate
  • Ethyl N-(2-methylsulfanylethyl)carbamate
  • Propyl N-(2-methylsulfanylethyl)carbamate

Uniqueness

Methyl N-(2-methylsulfanylethyl)carbamate is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties, enhancing its effectiveness as an insecticide. Compared to similar compounds, it has a higher affinity for acetylcholinesterase, making it more potent in its inhibitory action .

Properties

IUPAC Name

methyl N-(2-methylsulfanylethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-8-5(7)6-3-4-9-2/h3-4H2,1-2H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCHHZMZVUHESE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCCSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1597572-07-0
Record name methyl N-[2-(methylsulfanyl)ethyl]carbamate
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